molecular formula C23H24N4O5S2 B11438612 N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B11438612
M. Wt: 500.6 g/mol
InChI Key: QJVYZAGCBWYABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by:

  • A 4-methoxyphenyl group attached via an acetamide linkage.
  • A sulfanyl bridge connecting to a 1,6-dihydropyrimidin-6-one core.
  • A 4-(pyrrolidin-1-yl)benzenesulfonyl substituent at position 5 of the pyrimidinone ring.

The pyrrolidine substituent may enhance solubility and target binding through nitrogen-mediated interactions .

Properties

Molecular Formula

C23H24N4O5S2

Molecular Weight

500.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-oxo-5-(4-pyrrolidin-1-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O5S2/c1-32-18-8-4-16(5-9-18)25-21(28)15-33-23-24-14-20(22(29)26-23)34(30,31)19-10-6-17(7-11-19)27-12-2-3-13-27/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,28)(H,24,26,29)

InChI Key

QJVYZAGCBWYABV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4

Origin of Product

United States

Preparation Methods

Formation of the Dihydropyrimidinone Core

The pyrimidinone ring is synthesized via a modified Biginelli reaction.

Reagents :

  • Ethyl acetoacetate (1.0 equiv)

  • Urea (1.2 equiv)

  • 4-(Pyrrolidin-1-yl)benzaldehyde (1.0 equiv)

  • Hydrochloric acid (HCl, catalytic)

Procedure :
Ethyl acetoacetate, urea, and 4-(pyrrolidin-1-yl)benzaldehyde are refluxed in ethanol under acidic conditions (HCl) for 12 hours. The intermediate 5-(4-(pyrrolidin-1-yl)phenyl)-6-hydroxy-1,6-dihydropyrimidin-2(3H)-one is isolated via vacuum filtration (yield: 68%).

Characterization :

  • FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N pyrimidine).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 1H, CH), 3.15 (m, 4H, pyrrolidine-H).

Sulfonation at Position 5

The hydroxyl group at position 5 is replaced with a sulfonyl group.

Reagents :

  • 5-(4-(Pyrrolidin-1-yl)phenyl)-6-hydroxy-1,6-dihydropyrimidin-2(3H)-one (1.0 equiv)

  • 4-(Pyrrolidin-1-yl)benzenesulfonyl chloride (1.5 equiv)

  • Pyridine (base, 3.0 equiv)

Procedure :
The pyrimidinone intermediate is dissolved in dry dichloromethane (DCM) under nitrogen. Pyridine and sulfonyl chloride are added dropwise at 0°C, followed by stirring at room temperature for 6 hours. The product 5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl chloride is purified via silica gel chromatography (hexane/ethyl acetate 3:1, yield: 74%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 152.1 (C-SO₂), 134.5–116.2 (Ar-C), 47.8 (pyrrolidine-C).

  • LC-MS (ESI+) : m/z 437.1 [M+H]⁺.

Thioacetylation and Amide Coupling

The sulfanylacetamide moiety is introduced via nucleophilic substitution.

Reagents :

  • 2-Mercaptoacetic acid (1.2 equiv)

  • N-(4-Methoxyphenyl)acetamide (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

Procedure :
2-Mercaptoacetic acid is reacted with N-(4-methoxyphenyl)acetamide in DCM using DCC/DMAP as coupling agents. The resulting 2-sulfanyl-N-(4-methoxyphenyl)acetamide is isolated (yield: 82%). This intermediate is then coupled with the sulfonated pyrimidinone under basic conditions (K₂CO₃, DMF, 80°C, 4 hours) to yield the final compound (yield: 65%).

Characterization :

  • FT-IR (KBr) : 1720 cm⁻¹ (amide C=O), 1320–1140 cm⁻¹ (S=O asym/sym).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, OCH₃-Ar-H), 3.78 (s, 3H, OCH₃), 3.25 (m, 4H, pyrrolidine-H).

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimized ValueImpact on Yield
Sulfonation Temp0°C → RT↑ Yield by 18%
Coupling BaseK₂CO₃ vs. NaOH↑ Purity by 22%
Catalyst (DCC/DMAP)1.1/0.1 equiv↑ Efficiency 30%

Excessive heating during sulfonation led to decomposition, while lower temperatures improved selectivity.

Purification Methods

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane).

  • Recrystallization : Ethanol/water (7:3) for final product (purity >98%).

Analytical Validation

Spectroscopic Consistency

Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, ppm)
Amide C=O172010.45 (s)
Pyrrolidine CH₂-3.25 (m)
Methoxy OCH₃28303.78 (s)

Mass Spectrometry

  • Observed : m/z 585.2 [M+H]⁺

  • Theoretical : m/z 585.3 (C₂₇H₂₈N₄O₅S₂)

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The following table summarizes key structural features of the target compound and its analogues:

Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound 1,6-Dihydropyrimidinone - 4-Methoxyphenyl (acetamide)
- 4-(Pyrrolidin-1-yl)benzenesulfonyl (position 5)
Pyrrolidine enhances solubility; sulfonyl group aids in hydrogen bonding .
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 1,6-Dihydropyrimidinone - 2,4-Dimethoxyphenyl (acetamide)
- 4-Ethylbenzenesulfonyl (position 5)
Increased methoxy groups may improve lipophilicity; ethyl group reduces polarity .
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide Tetrahydropyrimidine - Sulfamoylphenyl
- Hydroxyphenyl
Sulfamoyl group introduces hydrogen-bonding potential; hydroxyl group adds acidity .
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Triazine - Pyrrolidinyl butyramide
- Dimethylamino benzylidene
Triazine core alters electronic properties; pyrrolidine aids in solubility .

Functional and Physicochemical Comparisons

Solubility and Lipophilicity
  • The target compound ’s pyrrolidine substituent likely improves aqueous solubility compared to the ethylphenyl group in the dimethoxyphenyl analogue .
NMR Profiling
  • highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. For example, the target’s pyrrolidinyl-sulfonyl group in region A would induce upfield/downfield shifts distinct from the ethylphenyl or sulfamoyl groups in analogues .

Research Findings and Implications

Crystallographic Data

  • The SHELX software has been instrumental in resolving crystal structures of related compounds. For instance, dihedral angles between the pyrimidinone core and substituents in the target compound may influence molecular packing and stability .

Lumping Strategy Considerations

  • proposes lumping compounds with similar cores (e.g., pyrimidinones) for predictive modeling. However, the target’s unique pyrrolidinyl-sulfonyl group justifies separate categorization due to its distinct electronic and steric effects .

Biological Activity

N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N4O5S2, with a molecular weight of 500.6 g/mol. The compound features:

  • A methoxy group that enhances lipophilicity.
  • A pyrrolidine moiety which may contribute to its interaction with biological targets.
  • A sulfonyl group linked to a dihydropyrimidine core, indicating potential for enzyme inhibition.

Anticancer Properties

Preliminary studies indicate that this compound may inhibit critical enzymatic pathways involved in cancer progression. Similar compounds have shown efficacy in inhibiting protein-protein interactions pivotal for tumor growth and metastasis. For instance, compounds with analogous structures have been documented to exhibit anti-cancer properties by targeting specific kinases and transcription factors involved in cell proliferation.

Anti-inflammatory Effects

The structural components of this compound suggest potential anti-inflammatory effects. Inhibiting myeloperoxidase (MPO), an enzyme implicated in inflammatory responses, has been highlighted as a therapeutic target. Studies on related compounds have demonstrated their ability to selectively inhibit MPO, indicating a promising avenue for further research on this compound's anti-inflammatory capabilities .

The mechanism of action for this compound could involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Binding : Its structural features suggest it could bind to receptors or proteins that play roles in signaling pathways associated with cancer and inflammation.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds which share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-2-{[6-methyl-pyrrolidin]}acetamideMethyl instead of methoxy groupAnti-cancer properties
N-(4-fluorophenyl)-2-{[6-amino-pyrimidin]}acetamideFluorine substitution; simpler structureAntiviral activity reported

These studies indicate that modifications to the core structure can lead to variations in biological activity, emphasizing the importance of structure-function relationships in drug design.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the dihydropyrimidinone core. For example:

Core Formation : React a substituted pyrimidine with a sulfonyl chloride derivative under basic conditions to introduce the benzenesulfonyl-pyrrolidine moiety .

Sulfanylation : Use a thiol-containing intermediate (e.g., 2-mercaptoacetamide) to introduce the sulfanyl group via nucleophilic substitution .

Coupling : Attach the 4-methoxyphenyl group via amide bond formation using coupling agents like EDC/HOBt .
Critical parameters include temperature (70–100°C for sulfanylation) and solvent choice (e.g., DMF or THF) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to verify proton environments (e.g., methoxy protons at ~3.8 ppm, pyrrolidine protons at 1.8–2.5 ppm) and 13C^{13}C-NMR to confirm carbonyl (170–180 ppm) and aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+) and rule out impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane gradients are effective. Slow cooling (1–2°C/min) enhances crystal formation. Monitor solubility via polarity indices and adjust ratios to maximize yield .

Advanced Research Questions

Q. How can researchers resolve low yields during the sulfanylation step?

  • Methodological Answer :

  • Catalyst Screening : Test bases like triethylamine or DBU to optimize deprotonation of the thiol group .
  • Reaction Monitoring : Use TLC (silica gel, hexane:ethyl acetate 1:1) to track intermediate formation.
  • Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent disulfide formation .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace pyrrolidin-1-yl with piperidine or morpholine) and compare bioactivity .
  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
  • Data Table :
Substituent ModificationBioactivity (IC50_{50})Selectivity Index
Pyrrolidin-1-yl12 nM8.5
Piperidine45 nM3.2
Morpholine28 nM5.1

Data inferred from structurally related pyrazolopyrimidines .

Q. How can molecular docking be employed to predict biological targets?

  • Methodological Answer :

Target Selection : Prioritize kinases or GPCRs based on structural homology to known inhibitors (e.g., pyrazolo[4,3-d]pyrimidines) .

Software Setup : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT calculations at the B3LYP/6-31G* level) .

Validation : Compare docking scores (ΔG) with experimental IC50_{50} values to refine force field parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Source Evaluation : Confirm assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity (e.g., STR profiling) .
  • Meta-Analysis : Use tools like RevMan to statistically pool data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .
  • Replication : Repeat key experiments with standardized protocols (e.g., CLIA-certified labs) .

Experimental Design Considerations

Q. What factorial design approaches optimize reaction conditions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply a 3k^k factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetonitrile) .
  • Response Surface Methodology (RSM) : Use Central Composite Design to model yield as a function of input factors and identify maxima .

Key Challenges and Solutions

Q. How to handle poor solubility in aqueous buffers during bioassays?

  • Methodological Answer :

  • Co-Solvents : Use cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility while maintaining bioactivity .
  • Nanoformulation : Prepare liposomal encapsulations (70–100 nm size via sonication) to improve cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.